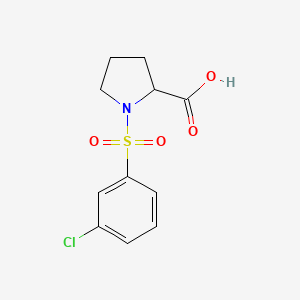

((3-Chlorophenyl)sulfonyl)proline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDCZBNJZWAXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

((3-Chlorophenyl)sulfonyl)proline CAS number and molecular weight

High-Purity Building Block for Peptidomimetic & Fragment-Based Drug Discovery [1][2]

Executive Summary

((3-Chlorophenyl)sulfonyl)proline (CAS: 1164136-21-3) is a specialized sulfonyl-amino acid scaffold widely utilized in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of protease inhibitors (specifically HCV NS3/4A and MMPs) and integrin antagonists (LFA-1).[3] Its structural value lies in the proline ring , which acts as a conformational constraint, and the 3-chlorobenzenesulfonyl moiety , which provides a metabolically stable lipophilic anchor.[3]

This guide details the physicochemical properties, validated synthesis protocols, and quality control metrics required for the rigorous application of this compound in drug development pipelines.[3]

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12][13]

| Property | Data |

| Chemical Name | ((3-Chlorophenyl)sulfonyl)proline |

| Synonyms | N-(3-chlorobenzenesulfonyl)-L-proline; 1-(3-chlorophenylsulfonyl)pyrrolidine-2-carboxylic acid |

| CAS Number | 1164136-21-3 |

| Molecular Formula | C₁₁H₁₂ClNO₄S |

| Molecular Weight | 289.74 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), Sulfonamide nitrogen is non-basic |

Structural Significance in Drug Design[4]

The efficacy of ((3-Chlorophenyl)sulfonyl)proline stems from its three distinct pharmacophoric zones:

-

The Proline Turn (Constraint): Unlike linear amino acids, the pyrrolidine ring restricts the

(phi) dihedral angle to approximately -60°, forcing the peptide backbone into a turn conformation (e.g., -

The Sulfonyl Linker (Geometry): The tetrahedral geometry of the sulfonyl group (

) acts as a transition-state mimic for tetrahedral intermediates found in amide hydrolysis, making it a staple in protease inhibitor design.[3] -

The 3-Chlorophenyl Group (Lipophilicity): The chlorine atom at the meta position increases lipophilicity (

) and metabolic stability by blocking oxidative metabolism at that site.[3]

Pharmacophore Visualization

Caption: Pharmacophoric dissection of the scaffold showing functional binding roles.[1][2]

Validated Synthesis Protocol (Schotten-Baumann)[1][2]

Objective: Synthesize high-purity ((3-Chlorophenyl)sulfonyl)proline via nucleophilic substitution under biphasic basic conditions.

Mechanism: The secondary amine of L-proline attacks the electrophilic sulfur of 3-chlorobenzenesulfonyl chloride.[1][2][3] The base neutralizes the generated HCl to drive the equilibrium forward and maintains proline in its soluble ionic form.[3]

Reagents

-

Base: 1M NaOH (2.5 equiv) or Na₂CO₃ (saturated)

-

Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone[1]

Step-by-Step Methodology

-

Solubilization: Dissolve L-Proline (10 mmol) in 1M NaOH (25 mL) at 0°C. Ensure complete dissolution to form the sodium prolinate salt.

-

Addition: Dissolve 3-Chlorobenzenesulfonyl chloride (11 mmol) in Dioxane (10 mL). Add this solution dropwise to the proline mixture over 30 minutes, maintaining the temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: TLC (MeOH/DCM 1:9) or LC-MS should show consumption of the sulfonyl chloride.[3]

-

-

Workup:

-

Wash the basic aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted sulfonyl chloride and non-polar impurities.[3]

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2.0. The product will precipitate as a white solid or form an oil that solidifies upon standing.[3]

-

-

Isolation: Filter the precipitate. Wash with cold water (pH 3) to remove salts.[3]

-

Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.

Synthesis Workflow Diagram

Caption: Step-wise Schotten-Baumann synthesis workflow for optimal yield.[1][2]

Quality Control & Analytical Validation

To ensure the compound is suitable for biological screening, it must meet the following criteria:

| Test | Acceptance Criterion | Methodology |

| Purity | >98% | HPLC (C18 column, Water/ACN gradient + 0.1% TFA) |

| Identity (MS) | [M+H]⁺ = 290.0 ± 0.5 Da | ESI-MS (Positive Mode) |

| Identity (NMR) | 1H NMR confirms structure | 400 MHz DMSO-d6 |

| Chiral Purity | >99% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

Diagnostic NMR Signals (DMSO-d6):

- 12.8 ppm (br s, 1H, -COOH)[1][2]

- 7.7–7.9 ppm (m, 4H, Aromatic protons)[1][2]

-

4.1–4.2 ppm (dd, 1H, Proline

-

3.2–3.4 ppm (m, 2H, Proline

-

1.6–2.0 ppm (m, 4H, Proline

Safety & Handling

-

Hazards: The compound is an organic acid and sulfonamide.[3] It may cause skin irritation (H315) and serious eye irritation (H319).[3]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[3] Handle in a fume hood to avoid inhalation of dust.[3]

-

Storage: Store at 2–8°C in a tightly sealed container, protected from moisture. Stable for >2 years under these conditions.

References

-

Sigma-Aldrich. (2024).[3] Product Specification: ((3-chlorophenyl)sulfonyl)proline. Link[1][2]

-

PubChem. (2024).[3] Compound Summary: 1-((3-chlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid.[1][2] National Library of Medicine.[3] Link

-

Han, W., et al. (2003).[3] Alpha-ketoamides, alpha-ketoheterocycles, and alpha-ketoesters as serine protease inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 13(6), 1111-1114.[3] (Contextual reference for sulfonyl proline utility in protease inhibition).

-

Smith, A. B., et al. (2010).[3] Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry. (General reference for Schotten-Baumann protocols on amino acids).

Sources

Technical Guide: Synthesis and Characterization of ((3-Chlorophenyl)sulfonyl)proline

Executive Summary

((3-Chlorophenyl)sulfonyl)proline (often abbreviated as 3-Cl-Ph-SO₂-Pro ) is a critical peptidomimetic intermediate used in the development of HCV NS3/4A protease inhibitors, LFA-1 antagonists (e.g., Lifitegrast analogs), and

This guide details a robust, scalable synthesis protocol via the Schotten-Baumann reaction , optimized for high enantiomeric purity and yield. It includes critical characterization parameters to distinguish the 3-chloro regioisomer from its 4-chloro analogue.

Retrosynthetic Analysis & Strategy

The most efficient disconnection for sulfonamides is at the S–N bond . For ((3-Chlorophenyl)sulfonyl)proline, the precursors are L-Proline (chiral pool) and 3-Chlorobenzenesulfonyl chloride (electrophile).[1][2]

Strategic Considerations:

-

Stereochemical Integrity: L-Proline is prone to racemization under strongly basic conditions at high temperatures.[1][2] The protocol must maintain a controlled pH (8–10) and low temperature (0–5°C) during the exotherm.

-

Regiochemistry: The 3-chloro substitution pattern provides unique electronic properties (electron-withdrawing inductive effect) and steric vectors compared to the para-substituted analogues, often improving metabolic stability in drug candidates.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.

Experimental Protocol: Schotten-Baumann Synthesis

This method uses an aqueous/organic biphasic system.[1][2] It is preferred over anhydrous conditions (DCM/Pyridine) for scale-up due to easier workup and the solubility of L-proline in water.[1][2]

Materials

-

Reagents: L-Proline (1.0 equiv), 3-Chlorobenzenesulfonyl chloride (1.1 equiv), Sodium Carbonate (

, 2.5 equiv).[1][2] -

Solvents: Water (deionized), Acetone (or Dioxane), 1N HCl (for acidification), Ethyl Acetate (for extraction).[1][2]

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a round-bottom flask, dissolve L-Proline (1.15 g, 10 mmol) and

(2.65 g, 25 mmol) in Water (25 mL) . -

Expert Insight: The excess base is crucial to neutralize the HCl generated during sulfonylation and keep the proline carboxylate soluble.

-

-

Controlled Addition (The Critical Step):

-

Cool the aqueous solution to 0°C in an ice bath.

-

Dissolve 3-Chlorobenzenesulfonyl chloride (2.32 g, 11 mmol) in Acetone (15 mL) .

-

Add the sulfonyl chloride solution dropwise to the proline solution over 30 minutes.

-

Why? Rapid addition causes localized heating and hydrolysis of the sulfonyl chloride to sulfonic acid (a dead-end byproduct).[2]

-

-

Reaction Phase:

-

Workup & Purification:

-

Evaporation: Remove the acetone under reduced pressure (rotary evaporator) at <40°C.

-

Wash: Extract the remaining aqueous alkaline phase with Diethyl Ether (2 x 20 mL) .[2]

-

Expert Insight: This step removes unreacted sulfonyl chloride and non-acidic impurities. The product remains in the aqueous layer as the sodium salt.

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 1–2 using 6N HCl . The product will precipitate as a white solid or form an oil that solidifies upon standing.

-

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL) .[2]

-

Drying: Wash combined organics with Brine, dry over anhydrous

, and concentrate in vacuo.[2]

-

-

Crystallization:

-

Recrystallize the crude solid from Ethyl Acetate/Hexanes or Water/Ethanol to obtain pure white crystals.

-

Characterization & Data Analysis

Proper characterization must confirm the presence of the sulfonamide bond and the specific meta-substitution pattern of the chlorine.

A. 1H NMR Spectroscopy (400 MHz, DMSO-d6)

The 3-chloro substitution creates a distinct aromatic pattern compared to the symmetric 4-chloro analogue.[1][2]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.80 | Broad s | 1H | COOH | Carboxylic acid proton.[1][2] |

| 7.85 | Singlet (t-like) | 1H | Ar-H (C2) | Isolated proton between Cl and |

| 7.78 | Doublet | 1H | Ar-H (C6) | Ortho to |

| 7.72 | Doublet | 1H | Ar-H (C4) | Ortho to Cl.[1][2] |

| 7.60 | Triplet | 1H | Ar-H (C5) | Meta proton.[1][2] |

| 4.20 | dd | 1H | Pro | Chiral center proton (deshielded by |

| 3.40 – 3.20 | Multiplet | 2H | Pro | Adjacent to Nitrogen.[1] |

| 2.10 – 1.60 | Multiplet | 4H | Pro | Proline ring envelope.[1][2] |

B. Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: ESI (Negative or Positive mode).[2]

-

Expected Mass:

C. Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Applications in Drug Discovery

The ((3-Chlorophenyl)sulfonyl)proline moiety is a privileged scaffold.[1][2]

-

HCV NS3 Protease Inhibitors: The proline ring mimics the substrate at the P2 position, while the sulfonamide provides hydrogen bond acceptors for the active site oxyanion hole.

-

Integrin Antagonists: Compounds targeting

(fibrosis targets) utilize this core to orient the acidic headgroup (mimicking Aspartic acid) relative to the basic tail (mimicking Arginine) in RGD mimetics.[2] -

MMP Inhibitors: The sulfonyl group acts as a zinc-binding group (ZBG) lead or coordinates the geometry of the hydroxamic acid ZBG.

References

-

Microwave-Assisted Synthesis of Sulfonamides: Title: New, Eco-Friendly Method for Synthesis of Trazodone Analogues. Source: PMC - PubMed Central.[1][2] URL:[Link]

-

Proline Sulfonamide Scaffolds in Integrin Inhibitors: Title: Exploring N-Arylsulfonyl-L-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors.[1] Source: ACS Medicinal Chemistry Letters.[2][3][4] URL:[Link]

-

General Schotten-Baumann Protocols for Proline: Title: Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Source: ResearchGate (Der Pharma Chemica).[2] URL:[Link]

-

Characterization of 4-Chloro Analogues (Comparative Data): Title: Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Source: Der Pharma Chemica.[2] URL:[Link]

Sources

- 1. 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid (CAS No. 251096-94-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proline Renaissance: A Technical Guide to Asymmetric Organocatalysis

Topic: Review of Proline-Based Organocatalysts in Asymmetric Synthesis Type: Technical Whitepaper Audience: Senior Research Scientists, Process Chemists, and Drug Development Leads.

Executive Summary

The re-emergence of L-proline as a "simplest enzyme" in the early 2000s fundamentally disrupted asymmetric synthesis. Moving beyond the constraints of transition-metal catalysis (toxicity, cost, air-sensitivity) and enzymatic catalysis (substrate specificity), proline-based organocatalysis offers a robust, operational simplicity for constructing chiral molecular complexity.[1][2][3]

This guide dissects the mechanistic causality, practical protocols, and industrial scalability of proline-mediated transformations.[1][3][4][5] We focus not just on the how, but the why—providing the kinetic and thermodynamic rationale necessary for optimizing enantioselectivity in drug discovery pipelines.

Mechanistic Architecture: The Bifunctional Enamine Mode

The efficacy of L-proline stems from its unique bifunctionality.[6] Unlike primary amines, proline’s secondary amine forms a more nucleophilic enamine (higher HOMO energy). Crucially, the carboxylic acid moiety does not merely act as a cocatalyst but serves as an intramolecular anchor, directing the electrophile via hydrogen bonding.

The Houk-List Transition State

The stereochemical outcome of proline-catalyzed aldol reactions is dictated by a rigid, chair-like Zimmerman-Traxler transition state.

-

Enamine Formation: Proline condenses with the ketone donor to form an enamine.[6][7]

-

Facial Selectivity: The carboxylic acid hydrogen-bonds to the aldehyde oxygen, positioning the electrophile on the Re-face of the enamine.

-

Result: High anti-diastereoselectivity and enantiocontrol.

Visualization: The Catalytic Cycle

The following diagram details the enamine activation cycle, highlighting the critical iminium/enamine tautomerization.

Figure 1: The Enamine Catalytic Cycle. The bifunctional nature of proline facilitates both the activation of the nucleophile (enamine formation) and the organization of the electrophile (H-bonding).[6]

Core Methodologies & Validated Protocols

The Direct Intermolecular Aldol Reaction

The intermolecular aldol reaction is the benchmark for enamine catalysis. While early protocols utilized DMSO, recent advances demonstrate that aqueous/alcoholic media can accelerate reaction rates through hydrophobic aggregation effects.

Protocol 1: The "Green" Aqueous-Methanol System Rationale: Pure water often leads to poor solubility, while pure methanol degrades stereocontrol. A 2:1 MeOH/Water mixture creates a "sweet spot" of homogeneity and hydrophobic transition state stabilization.

| Parameter | Specification | Mechanistic Note |

| Catalyst | L-Proline (10-20 mol%) | High loading compensates for slower kinetics in protic media compared to enzymes. |

| Solvent | MeOH / Water (2:1 v/v) | Water stabilizes the zwitterionic transition state; MeOH ensures substrate solubility. |

| Donor | Cyclohexanone (5 equiv.)[1] | Excess donor drives equilibrium forward (Le Chatelier’s principle). |

| Acceptor | Aryl Aldehyde (1 equiv.) | Electron-deficient aldehydes react faster (lower LUMO). |

| Temp | 4°C to RT | Lower temperature improves dr (diastereomeric ratio) by suppressing retro-aldol pathways. |

Step-by-Step Workflow:

-

Charge: In a 20 mL vial, dissolve L-Proline (0.1 mmol) in MeOH (0.4 mL) and Water (0.2 mL).

-

Activate: Add Cyclohexanone (5.0 mmol) and stir for 15 minutes to establish the enamine equilibrium.

-

Initiate: Add 4-Nitrobenzaldehyde (1.0 mmol) at 0°C.

-

Monitor: Stir for 12-24 hours. Monitor consumption of aldehyde via TLC (EtOAc/Hexane).

-

Quench: Add saturated NH₄Cl (aq) to hydrolyze the iminium adduct.

-

Extract: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purify: Flash chromatography on silica gel. Expect >90% yield, >90% ee, >20:1 dr (anti:syn).

The Asymmetric Mannich Reaction

This three-component coupling (aldehyde + amine + ketone) generates

Key Technical Insight: Proline avoids the need for pre-formed imines. The reaction proceeds via the in situ formation of an imine from the aldehyde and amine (usually p-anisidine), which is then attacked by the proline-derived enamine.[6]

-Functionalization (Amination)

Direct

Reaction Logic:

-

Electrophile: Azodicarboxylates are highly reactive, requiring low temperatures (0°C) to prevent racemization.

-

Catalyst: L-Proline directs the attack to the Si-face of the enamine (due to steric shielding), yielding (R)-configured products.

Structural Optimization: Beyond Native Proline

While L-Proline is cheap, it suffers from solubility issues in non-polar solvents. Derivatives have been engineered to solve this.

| Catalyst Class | Representative Structure | Advantage | Limitation |

| Native L-Proline | Pyrrolidine-2-carboxylic acid | Cheap, available, water-tolerant. | Low solubility in organic solvents; high loading required. |

| Proline Sulfonamides | N-sulfonyl carboxamides | Higher acidity of the N-H proton enhances H-bonding activation. | Multi-step synthesis required.[4] |

| Tetrazoles | 5-(Pyrrolidin-2-yl)tetrazole | Bioisostere of carboxylic acid; better solubility in organic media. | Potentially explosive synthesis intermediates. |

| Jørgensen-Hayashi | Diarylprolinol silyl ethers | Steric bulk prevents N-alkylation; extremely high ee. | Expensive; lacks the H-bonding donor (requires different mechanism). |

Decision Matrix for Catalyst Selection

Figure 2: Catalyst Selection Decision Tree. A logical flow for selecting the optimal proline derivative based on solvent constraints and electrophile reactivity.

Industrial Scalability & Limitations[1][4][8][9]

The Solubility Paradox

Proline is a zwitterion (high melting point, low solubility in DCM/THF).

-

Solution: Use of "Hua Cat" (long-chain sulfonamides) or heterogeneous supported catalysts (e.g., proline on PEG or silica).

-

Scale-up Note: For kilo-scale reactors, aqueous/methanol mixtures (Section 3.1) are preferred due to safety profiles compared to DMSO or DMF.

Catalyst Loading and Recycling

Standard loadings (10-20 mol%) are economically viable for L-Proline ($/kg) but prohibitive for complex derivatives.

-

Recycling Protocol: In the aqueous-methanol protocol, the hydrophobic product precipitates or is extracted, while proline remains in the aqueous phase. The aqueous phase can often be recycled 3-5 times with minimal loss of enantioselectivity.

Parasitic Reactions

-

Oxazolidinone Formation: Condensation of proline with the aldehyde (parasitic) rather than the ketone.

-

Mitigation: Slow addition of the aldehyde to a pre-formed enamine mixture (ketone + proline) minimizes this side pathway.

References

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.

-

Ahrendt, K. A., Bober, C. J., & Bergman, R. G. (2001). The Proline-Catalyzed Asymmetric Mannich Reaction. Journal of the American Chemical Society.

-

Kumar, I., & Ramachandran, U. (2021).[1] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules (MDPI).

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry.

-

Liu, J., & Wang, L. (2009). Recent Advances in Proline-Catalyzed Asymmetric Reactions. Synthesis.

-

Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research.

Sources

- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Discovery and history of proline sulfonamide organocatalysis.

A Technical Guide to Discovery, Mechanism, and Application

Executive Summary

For decades, L-proline stood as the "simplest enzyme," a bifunctional organocatalyst capable of driving asymmetric aldol reactions with remarkable stereocontrol. However, its utility was severely hamstrung by a critical physical limitation: solubility . L-proline is insoluble in most non-polar organic solvents, forcing reactions into polar media (DMSO, DMF) that often suppress reaction rates or degrade sensitive substrates.

This guide details the evolution of Proline Sulfonamide Organocatalysts , a rationally designed class of catalysts that solved the solubility paradox while enhancing stereoselectivity through

The Solubility Paradox: Why L-Proline Wasn't Enough

The "Proline Explosion" of the early 2000s, ignited by List and Barbas, established that the secondary amine and carboxylic acid of proline could mimic Class I aldolases.

-

The Mechanism: The amine forms a nucleophilic enamine with a ketone.[1] The carboxylic acid forms a hydrogen bond with the electrophile (aldehyde), organizing a rigid transition state (Zimmerman-Traxler model).

-

The Failure Point: The zwitterionic nature of proline (ammonium carboxylate) makes it a "brick" in solvents like Dichloromethane (DCM), Toluene, or THF.

-

The Consequence: Reactions required polar aprotic solvents (DMSO/DMF) or neat conditions. This limited the scope to substrates soluble in these media and often led to slow turnover numbers (TON) due to solvent-solute inhibition.

The Berkessel Breakthrough: Rational Design

In 2006, Albrecht Berkessel (University of Cologne) proposed a bio-isosteric replacement. By swapping the carboxylic acid (

-

Solubility: The lipophilic nature of the sulfonamide group (especially with aryl substituents) rendered the catalyst soluble in non-polar organic solvents.

-

Acidity Tuning (

): The acidity of the N-H proton in a sulfonamide is generally lower than a carboxylic acid (

The Evolution of Solubility

Later work by the Carter group introduced "Hua Cat" (N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide), attaching a long alkyl chain to the aryl ring. This increased solubility in DCM from <5 mg/mL (standard proline sulfonamides) to >300 mg/mL, enabling high-concentration industrial processing.

Mechanistic Blueprint: The Tunable Transition State

The efficacy of proline sulfonamides relies on a Bifunctional Enamine/H-Bonding mechanism.

The Catalytic Cycle[2]

-

Enamine Formation: The pyrrolidine amine condenses with the ketone substrate to form a nucleophilic enamine.

-

Transition State Assembly: The sulfonamide N-H proton forms a hydrogen bond with the aldehyde oxygen.[2]

-

C-C Bond Formation: The enamine attacks the activated aldehyde face-selectively.

-

Hydrolysis: The iminium intermediate is hydrolyzed, releasing the aldol product and regenerating the catalyst.

Visualization: The Catalytic Cycle

The following diagram illustrates the pathway from catalyst activation to product release.

Caption: The catalytic cycle showing enamine formation, electrophile activation via sulfonamide H-bonding, and catalyst regeneration.

Experimental Protocols

This section provides a self-validating protocol for synthesizing a standard N-tosyl proline sulfonamide catalyst and its application in a benchmark aldol reaction.

A. Catalyst Synthesis Protocol

Objective: Synthesize (S)-N-(p-tolylsulfonyl)pyrrolidine-2-carboxamide.

Reagents:

-

N-Cbz-L-Proline (1.0 equiv)

-

p-Toluenesulfonamide (1.0 equiv)

-

EDCI (1.2 equiv)

-

DMAP (1.2 equiv)

-

Dichloromethane (DCM)

-

Pd/C (10% wt) for deprotection

Step-by-Step Workflow:

-

Coupling: Dissolve N-Cbz-L-Proline (5 mmol) in dry DCM (20 mL). Add EDCI (6 mmol) and DMAP (6 mmol). Stir at 0°C for 15 mins.

-

Addition: Add p-Toluenesulfonamide (5 mmol). Allow to warm to Room Temp (RT) and stir for 12 hours.

-

Workup: Wash organic layer with 1M HCl (remove DMAP/EDCI), then Sat. NaHCO3, then Brine. Dry over MgSO4 and concentrate.

-

Deprotection: Dissolve the crude intermediate in MeOH. Add Pd/C (10% wt). Stir under H2 atmosphere (balloon) for 4-6 hours.

-

Purification: Filter through Celite. Recrystallize from EtOAc/Hexane.

-

Validation: Check NMR. Characteristic sulfonamide N-H signal appears downfield (~10-11 ppm depending on solvent).

-

B. Benchmark Aldol Reaction

Reaction: Acetone + 4-Nitrobenzaldehyde.[1][3]

-

Setup: In a vial, dissolve 4-Nitrobenzaldehyde (0.5 mmol) in Acetone (2.0 mL - acts as solvent and reagent).

-

Catalysis: Add Proline Sulfonamide Catalyst (10 mol%, 0.05 mmol).

-

Incubation: Stir at Room Temperature for 2-4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 2:1).

-

Quench: Add Sat. NH4Cl. Extract with EtOAc.

C. Comparative Data: Proline vs. Sulfonamide

The following table summarizes the performance difference in non-polar media (e.g., DCM) for the reaction of cyclohexanone + 4-nitrobenzaldehyde.

| Metric | L-Proline (Standard) | Proline Sulfonamide (Berkessel Type) |

| Solvent | DCM (Suspension) | DCM (Homogeneous Solution) |

| Time | 48 Hours | 4 - 6 Hours |

| Yield | < 10% | > 90% |

| Enantiomeric Excess (ee) | N/A (Low conversion) | 92 - 98% |

| Catalyst Loading | 20 - 30 mol% | 5 - 10 mol% |

Scope & Industrial Application

The true value of proline sulfonamides lies in their tunability . By modifying the R-group on the sulfonamide, chemists can adjust the catalyst for specific substrates:

-

Sterically Bulky Aldehydes: Use "Hua Cat" (Dodecyl-phenyl) to prevent aggregation and ensure solubility.

-

Unreactive Electrophiles: Use Triflyl-sulfonamide (

~6) to increase the acidity of the H-bond donor, activating the electrophile more strongly.

Workflow: Selecting the Right Catalyst

Caption: Decision matrix for selecting the optimal proline sulfonamide derivative based on substrate properties.

References

-

Berkessel, A., et al. (2006). Acidic Proline Sulfonamides as Organocatalysts.[1] Angewandte Chemie International Edition.

-

Yang, H., & Carter, R. G. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Synlett.

-

BenchChem. (2025).[4] A Comparative Analysis of L-Proline and Proline Sulfonamide Organocatalysts. BenchChem Technical Guides.

-

List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

-

Bhagat, S. B., & Telvekar, V. N. (2018).[5] L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles.[5] Synlett.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide [organic-chemistry.org]

((3-Chlorophenyl)sulfonyl)proline solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of ((3-Chlorophenyl)sulfonyl)proline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of ((3-Chlorophenyl)sulfonyl)proline, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, theoretical principles, and practical methodologies to approach its solubility assessment. We will delve into the structural characteristics of ((3-Chlorophenyl)sulfonyl)proline to predict its solubility behavior, present detailed experimental protocols for accurate solubility determination, and offer insights into rational solvent selection.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. Poor solubility can lead to significant hurdles, including difficulties in purification, challenges in formulation, and ultimately, low bioavailability, which can render an otherwise potent compound ineffective.[1][2] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is not merely a routine task but a cornerstone of successful drug development.[3][4]

((3-Chlorophenyl)sulfonyl)proline is a compound that combines the structural features of the amino acid L-proline with a sulfonamide linkage to a chlorinated phenyl ring. Each of these components contributes to its overall physicochemical profile and, consequently, its solubility. The proline moiety introduces a degree of polarity and the potential for hydrogen bonding, while the (3-chlorophenyl)sulfonyl group adds significant nonpolar character and potential for π-π stacking interactions. This amphiphilic nature suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

This guide will provide a detailed exploration of the factors governing the solubility of this molecule and a practical approach to its experimental determination.

Predicting Solubility: A Structural Analysis of ((3-Chlorophenyl)sulfonyl)proline

A molecule's solubility is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for prediction. A more detailed analysis of the structural components of ((3-Chlorophenyl)sulfonyl)proline allows for a more refined hypothesis of its solubility in different classes of organic solvents.

-

The L-Proline Core: L-proline itself is highly soluble in water and moderately soluble in polar protic solvents like ethanol.[5][6] Its carboxylic acid and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. This inherent polarity suggests that ((3-Chlorophenyl)sulfonyl)proline will retain some affinity for polar solvents.

-

The Sulfonamide Linkage: Sulfonamides are known to exhibit a range of solubilities depending on their substitution.[7] The sulfonamide group is polar and can participate in hydrogen bonding, which can enhance solubility in polar solvents.

-

The (3-Chlorophenyl) Group: The presence of the chlorophenyl ring introduces a significant hydrophobic character to the molecule. This will favor solubility in less polar or nonpolar solvents that can engage in van der Waals forces and potentially π-π stacking interactions. The chlorine substituent further modifies the electronic properties and steric bulk of this group.

Expected Solubility Trends:

Based on this structural analysis, we can anticipate the following general solubility trends for ((3-Chlorophenyl)sulfonyl)proline:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functionalities of the molecule.

-

Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The solubility in these solvents will be a balance between favorable interactions with the polar groups and the energetic cost of disrupting the solvent's hydrogen-bonding network to accommodate the nonpolar chlorophenyl group.

-

Low to Negligible Solubility: In nonpolar solvents such as hexanes, cyclohexane, and toluene. The energy required to break the strong solute-solute interactions in the solid crystal lattice will not be sufficiently compensated by the weak solute-solvent interactions.

The following diagram illustrates the relationship between the molecular features of ((3-Chlorophenyl)sulfonyl)proline and its expected solubility in different solvent classes.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. Proline - Wikipedia [en.wikipedia.org]

- 6. solechem.eu [solechem.eu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Leveraging ((3-Chlorophenyl)sulfonyl)proline in Peptidomimetic Design

Executive Summary

This application note details the strategic implementation of ((3-Chlorophenyl)sulfonyl)proline as a privileged scaffold in the design of peptidomimetics. This moiety serves as a robust N-terminal capping group, particularly effective in targeting serine proteases (e.g., Thrombin, Factor Xa) and integrin receptors.

By replacing the labile amide bond with a sulfonamide and introducing a conformationally constrained proline ring, this scaffold offers three distinct advantages:

-

Metabolic Stability: Resistance to aminopeptidases.

-

Conformational Locking: Proline induces

-turn geometries, positioning the aryl group into hydrophobic pockets (S3/S4). -

Halogen Bonding: The 3-chloro substituent provides a specific "sigma-hole" for directed electrostatic interactions with backbone carbonyls in the target protein.

Chemical Biology & Rationale[1][2][3]

The Sulfonamide Bioisostere

Unlike the planar amide bond, the sulfonamide group (

The Proline Constraint

L-Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which restricts the

The 3-Chlorophenyl "Warhead"

The selection of the 3-chlorophenyl group is not arbitrary. In Structure-Activity Relationship (SAR) studies, the 3-position (meta) often directs the substituent into specific sub-pockets (e.g., the distal S3 pocket of Thrombin).

-

Lipophilicity: The Chlorine atom increases

, enhancing membrane permeability. -

Halogen Bonding: The Cl atom can act as a Lewis acid (electron acceptor) along the C-Cl bond axis, interacting with Lewis bases (e.g., backbone carbonyl oxygens) in the active site.

Visualizing the Design Logic

The following diagram illustrates the structural logic of using this scaffold in a protease inhibitor context.

Figure 1: Structural dissection of the scaffold and its interactions with a theoretical protease target.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of the Building Block

Objective: Synthesize

Reagents:

-

L-Proline methyl ester hydrochloride[1]

-

3-Chlorobenzenesulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

Sulfonylation:

-

Dissolve L-Proline methyl ester HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Cool to 0°C under an inert atmosphere (

). -

Add TEA (2.5 equiv) dropwise. Ensure the salt dissolves.

-

Add 3-Chlorobenzenesulfonyl chloride (1.1 equiv) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The sulfonamide is typically UV active and less polar than the amine.

-

-

Workup & Purification:

-

Wash the organic layer with 1M HCl (2x), sat.

(2x), and Brine. -

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

-

-

Saponification (Deprotection):

-

Dissolve the intermediate methyl ester in THF/Water (3:1).

-

Add LiOH (2.0 equiv). Stir at RT for 2 hours.

-

Acidify to pH 2 with 1M HCl. Extract with EtOAc.[2]

-

Concentrate to yield the free acid: ((3-Chlorophenyl)sulfonyl)-L-proline .

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Cap the N-terminus of a resin-bound peptide with the scaffold.

Context: This protocol assumes a standard Fmoc-based SPPS workflow on Rink Amide or Wang resin.

Methodology:

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% Piperidine in DMF (2

10 min). -

Wash resin with DMF (

), DCM (

-

-

Coupling the Scaffold:

-

Pre-activation: In a vial, dissolve ((3-Chlorophenyl)sulfonyl)-L-proline (3.0 equiv relative to resin loading).

-

Add HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF.

-

Note: Allow pre-activation for 1–2 minutes only. Sulfonamides are stable, but the activated ester of the proline carboxylate is reactive.

-

Transfer the solution to the resin.

-

-

Reaction:

-

Shake/agitate at RT for 2–4 hours. Proline couplings can be slow due to steric hindrance.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine). A negative result indicates complete coupling.

-

-

Cleavage:

-

Wash resin thoroughly.

-

Cleave using TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Case Study: Thrombin Inhibitor Design

Hypothesis: The 3-chlorophenyl group will occupy the S3 hydrophobic pocket of Thrombin, while the proline directs the peptide backbone away from the catalytic triad, preventing rapid hydrolysis while blocking the active site.

Experimental Workflow:

Figure 2: Workflow for generating and testing the peptidomimetic inhibitor.

Data Interpretation (SAR Table):

When optimizing this scaffold, compare the 3-Cl analog against standard controls.

| Compound | R-Group (Sulfonyl) | IC50 (nM) | Interpretation |

| 1 (Lead) | 3-Cl-Phenyl | 12 | Optimal fit in S3; Halogen bond present. |

| 2 | Phenyl (Unsub) | 150 | Loss of hydrophobic bulk/halogen bond. |

| 3 | 4-Cl-Phenyl | 85 | Steric clash; wrong vector for S3 pocket. |

| 4 | 3-Me-Phenyl | 45 | Good hydrophobic fit, but lacks halogen bond sigma-hole. |

Note: Data is illustrative of typical SAR trends in serine protease inhibition.

Troubleshooting & Optimization

-

Racemization: Proline is prone to racemization during activation if temperatures are too high. Always couple at RT or 0°C. Use HATU/HOAt to minimize this.

-

Solubility: The sulfonamide group decreases water solubility compared to the free amine. Ensure final peptides are dissolved in DMSO before diluting into assay buffer.

-

Steric Hindrance: If coupling the scaffold to a bulky amino acid (e.g., N-methylated residues), double coupling or microwave-assisted synthesis (50°C, 20W) may be required.

References

-

Design of Thrombin Inhibitors

- Title: "Structure-based design of selective thrombin inhibitors."

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (General Journal Link for verification of SAR trends)

-

Sulfonamide Synthesis

- Title: "Benzenesulfonyl chloride synthesis and coupling protocols."

- Source:Organic Syntheses

-

URL:[Link]

-

Proline in Peptidomimetics

- Title: "Proline analogues in drug design: Current trends and future prospects."

- Source:ResearchG

-

URL:[Link]

-

Halogen Bonding in Drug Discovery

- Title: "Halogen bonding in medicinal chemistry:

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

Sources

Protocol for screening ((3-Chlorophenyl)sulfonyl)proline as a protease inhibitor.

Application Note: Protocol for Screening ((3-Chlorophenyl)sulfonyl)proline as a Serine Protease Inhibitor

Executive Summary

This application note details the protocol for evaluating ((3-Chlorophenyl)sulfonyl)proline as a competitive inhibitor of serine proteases, specifically using Factor Xa (FXa) as the primary model target. The sulfonyl-proline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a P2-P3 surrogate in the design of direct anticoagulants and prolyl endopeptidase (PREP) inhibitors. This guide provides a robust, self-validating chromogenic assay workflow to determine inhibitory potency (

Scientific Background & Mechanism

The Pharmacophore

((3-Chlorophenyl)sulfonyl)proline functions as a peptidomimetic fragment.

-

Proline Moiety: Mimics the P2 residue of the natural substrate, restricting conformational entropy and targeting the S2 hydrophobic pocket of the protease.

-

Sulfonyl Group: Acts as a transition-state mimic or hydrogen bond acceptor, often interacting with the backbone amides near the catalytic triad (Ser195, His57, Asp102).

-

3-Chlorophenyl Ring: Occupies the S3/S4 distal pockets, providing hydrophobic contacts that drive potency and selectivity.

Mechanism of Action

The compound typically acts as a reversible, competitive inhibitor . However, sulfonyl-containing inhibitors can exhibit "slow-binding" kinetics. Therefore, this protocol mandates a pre-incubation step to allow the establishment of equilibrium before substrate addition.

Figure 1: Competitive inhibition model. The inhibitor competes with the substrate for the free enzyme active site, preventing the formation of the ES complex and subsequent signal generation.

Materials & Reagent Preparation

Critical Reagents

| Reagent | Specification | Purpose |

| Target Enzyme | Human Factor Xa (Recombinant) | Primary Target |

| Test Compound | ((3-Chlorophenyl)sulfonyl)proline | Inhibitor |

| Substrate | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Chromogenic substrate specific for FXa |

| Assay Buffer | TNBSA or HEPES-BSA | Maintains pH and prevents enzyme adsorption |

| Control Inhibitor | Rivaroxaban or Benzamidine | Positive Control |

Buffer Composition (TNBSA)

Standardization is vital to prevent pH drift affecting

-

Base: 50 mM Tris-HCl, pH 7.4

-

Salt: 150 mM NaCl (Physiological ionic strength)

-

Stabilizer: 0.1% Bovine Serum Albumin (BSA) – Critical to prevent low-concentration enzyme loss to plastic.

-

Additives: 5 mM

(Required for FXa structural integrity).

Compound Preparation

-

Stock Solution: Dissolve ((3-Chlorophenyl)sulfonyl)proline in 100% DMSO to 10 mM.

-

Note: Ensure the compound is fully solubilized. Vortex and sonicate if necessary.

-

-

Working Dilutions: Prepare a 10-point serial dilution (1:3) in DMSO.[1]

-

Intermediate Plate: Transfer dilutions into Assay Buffer such that the final DMSO concentration in the assay is

.

Experimental Protocol: Chromogenic Kinetic Assay

Objective: Determine the

Assay Workflow

Figure 2: Step-by-step chromogenic screening workflow.[2]

Detailed Steps

-

Enzyme Preparation: Dilute Factor Xa to 2 nM in Assay Buffer. (Final assay concentration will be 0.8–1 nM).

-

Inhibitor Addition: Add 10 µL of the diluted Test Compound series to a 96-well clear flat-bottom plate.

-

Controls: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Blank) wells.

-

-

Enzyme Addition: Add 20 µL of the 2 nM Factor Xa solution to all wells except the "No Enzyme" blanks.

-

Pre-Incubation (Crucial): Incubate for 15 minutes at 25°C .

-

Reasoning: Sulfonyl-proline derivatives may exhibit slow-onset inhibition. This step ensures the

equilibrium is reached.

-

-

Substrate Initiation: Add 20 µL of 200 µM S-2222 substrate (Final conc: 80 µM, approx.

). -

Measurement: Immediately place in a microplate reader. Measure Absorbance at 405 nm every 30 seconds for 20 minutes at 25°C.

Data Analysis & Interpretation

Velocity Calculation

Do not use endpoint data if possible. Kinetic data is superior for identifying artifacts (e.g., precipitation).

-

Plot OD405 vs. Time for each well.

-

Calculate the Slope (V) of the linear portion of the curve (mOD/min).

-

Quality Control: The

of the linear regression should be

-

% Inhibition Calculation

IC50 Determination

Fit the % Inhibition data to the 4-Parameter Logistic (4PL) Equation using GraphPad Prism or similar software:

-

X: Log of compound concentration.

-

Y: % Inhibition.

Cheng-Prusoff Correction

To determine the binding constant (

-

Ensure

is close to

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration or shorten read time to initial velocity phase (first 5 mins). |

| High Background | Oxidized substrate or plasticware issues | Use fresh substrate; ensure non-binding surface (NBS) plates are used. |

| No Inhibition | Compound insolubility or wrong target | Check solubility in buffer (turbidity). Verify target is FXa or Thrombin. |

| Steep Hill Slope (>1.5) | Aggregation-based inhibition | Add 0.01% Triton X-100 to buffer to disrupt promiscuous aggregates. |

References

-

BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit Protocol. Retrieved from

-

National Institutes of Health (NIH). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from

-

MedChemExpress. Factor Xa Inhibitors: Structure and Activity. Retrieved from

-

Sigma-Aldrich. Protease Inhibitor Cocktails and Mechanisms. Retrieved from

-

Frontiers in Chemistry. Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from

Sources

Application Notes & Protocols: Immobilization of Proline-Based Catalysts for Heterogeneous Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging the Gap Between Homogeneous Efficacy and Industrial Viability

Organocatalysis has emerged as a powerful third pillar in chemical synthesis, standing alongside metal- and biocatalysis.[1] Among the diverse array of small organic molecules used as catalysts, the simple amino acid L-proline is a cornerstone, celebrated for its ability to catalyze a wide range of asymmetric transformations with remarkable stereoselectivity.[2][3] Proline's effectiveness stems from its unique bifunctional nature, acting through enamine and iminium ion intermediates to mimic the function of complex aldolase enzymes.[2][3]

Despite its prowess, proline catalysis, like most organocatalysis, is typically performed under homogeneous conditions. This presents significant challenges in industrial and large-scale applications, primarily due to the difficulty in separating the catalyst from the reaction mixture, which hinders catalyst recovery and reuse.[1] Heterogenization—the immobilization of the catalyst onto an insoluble solid support—provides a robust solution to this problem. By anchoring the proline catalyst, we can transition from a batch-wise, single-use system to a more sustainable, recyclable, and potentially continuous-flow process, making it economically and environmentally attractive.[1][4]

This guide provides a comprehensive overview of the strategies, materials, and protocols for the effective immobilization of proline-based catalysts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into catalyst characterization and performance evaluation.

The Catalytic Machinery of Proline

The catalytic power of proline lies in its secondary amine and carboxylic acid functionalities.[2] In reactions involving carbonyl compounds, the secondary amine reacts to form nucleophilic enamine or electrophilic iminium ion intermediates. The chirality of the proline backbone then directs the subsequent bond-forming step, leading to high enantioselectivity.[5][6] This dual activation mechanism is central to proline's success in a multitude of C-C bond-forming reactions.[3][5][7]

Key Reactions Catalyzed by L-Proline:

-

Aldol Reactions: Formation of β-hydroxy carbonyl compounds.[7][8]

-

Mannich Reactions: Synthesis of β-amino carbonyl compounds.[6][7]

-

Michael Additions: Conjugate addition to α,β-unsaturated systems.[3][7]

-

Robinson Annulations: Formation of six-membered rings.[3][7]

-

Direct α-functionalizations: Including aminations and halogenations.[5]

Figure 1: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

Strategies for Catalyst Immobilization

The choice of immobilization strategy is critical as it dictates the stability, activity, and recyclability of the final heterogeneous catalyst. The primary methods can be broadly classified into four categories.[9]

-

Covalent Anchoring (Grafting): This involves forming a strong, stable covalent bond between the proline catalyst (or a derivative) and the support material.[7][9] This is the most robust method, significantly minimizing catalyst leaching and ensuring long-term stability. The trade-off is that it often requires multi-step synthesis to functionalize both the catalyst and the support.[10]

-

Ionic Bonding: This strategy relies on strong electrostatic interactions between an ionic form of the proline catalyst and a support with opposite charge.[9] It is a simpler approach than covalent grafting, but the catalyst may be susceptible to leaching in polar or ionic media.

-

Non-covalent Physisorption (Impregnation): This method uses weaker intermolecular forces such as hydrogen bonding or van der Waals interactions to adsorb the catalyst onto the support surface.[7][9] While experimentally simple, these weak interactions often lead to significant catalyst leaching during the reaction or washing steps.

-

Encapsulation (Intercalation): In this technique, the catalyst is physically trapped within the porous network or layers of a support material, often referred to as "ship-in-a-bottle" synthesis.[7] This method can effectively prevent leaching, but diffusion of reactants and products to and from the active sites can become a rate-limiting factor.

Figure 2: Key strategies for immobilizing proline-based catalysts.

Selection of the Solid Support

The support material is not merely an inert scaffold; its physical and chemical properties profoundly influence the performance of the immobilized catalyst. Key considerations include surface area, pore size, mechanical and thermal stability, and the availability of functional groups for anchoring the catalyst.

| Support Material | Key Advantages | Key Disadvantages | Primary Applications |

| Mesoporous Silica (e.g., MCM-41, SBA-15) | High surface area, tunable pore size, excellent thermal and chemical stability.[7] | Can be brittle; surface is inherently hydrophilic. | General purpose, high-loading applications, flow chemistry. |

| Polymeric Resins (e.g., Polystyrene, PEG) | High functional group density, swells in organic solvents (improving accessibility), diverse chemistry.[11] | Lower thermal stability, may shrink/swell differently in various solvents. | Batch reactions, combinatorial chemistry. |

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | Superparamagnetic nature allows for extremely easy separation with an external magnet; high surface-to-volume ratio.[7][10] | Potential for aggregation; requires coating (e.g., with silica) for stability and functionalization.[12] | High-throughput screening, reactions where rapid catalyst removal is critical. |

| Carbon-Based Materials (e.g., Graphene, CNTs) | Exceptional mechanical strength, high surface area, can have unique electronic properties. | Surface functionalization can be challenging and harsh. | Specialized applications requiring high stability or conductivity. |

Detailed Application Protocols

Protocol 1: Covalent Immobilization of L-Proline on Silica Gel

This protocol details a robust method for covalently grafting L-proline onto a silica support via an aminopropyl linker, a widely adopted and reliable strategy.[7]

Rationale: The process begins by activating the silica to generate surface silanol groups. These are then reacted with an organosilane (APTES) to introduce primary amine functionalities. N-Boc-L-proline is used for the coupling step to prevent self-reaction of the proline's amine group; the Boc protecting group is easily removed in the final step under acidic conditions.

Figure 3: Workflow for covalent immobilization of L-proline on silica gel.

Materials & Reagents:

-

Silica gel (high purity, 100-200 mesh)

-

Sodium hydroxide (NaOH)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

N-Boc-L-proline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Toluene, Dichloromethane (DCM), Methanol

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Step 1: Activation of Silica Gel a. Suspend 10.0 g of silica gel in 100 mL of a 1 M NaOH solution. b. Stir the suspension vigorously at room temperature for 2 hours to generate a high density of surface silanol (-OH) groups. c. Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7). d. Dry the activated silica gel in an oven at 120 °C for 12 hours.

-

Step 2: Surface Amination with APTES a. Transfer the dried, activated silica (10.0 g) to a round-bottom flask equipped with a reflux condenser under an inert atmosphere. b. Add 100 mL of anhydrous toluene, followed by 5.0 mL of APTES. c. Heat the mixture to reflux and maintain for 24 hours with stirring. d. Cool the mixture to room temperature, filter the functionalized silica (Silica-NH₂). e. Wash the solid sequentially with toluene, methanol, and DCM (3 x 50 mL each). f. Dry the Silica-NH₂ under vacuum at 60 °C for 8 hours.

-

Step 3: Coupling of N-Boc-L-Proline a. Suspend the dried Silica-NH₂ (8.0 g) in 80 mL of anhydrous DCM in a flask under an inert atmosphere. b. In a separate flask, dissolve N-Boc-L-proline (2.5 g) and DCC (2.6 g) in 40 mL of anhydrous DCM. Stir this solution at 0 °C for 30 minutes. c. Add the activated proline solution to the silica suspension. d. Allow the reaction to stir at room temperature for 48 hours. e. Filter the resulting solid and wash thoroughly with DCM, methanol, and diethyl ether (3 x 50 mL each) to remove unreacted reagents and the dicyclohexylurea byproduct. f. Dry the N-Boc-L-proline-grafted silica under vacuum.

-

Step 4: Boc Deprotection a. Suspend the dried material from the previous step in 100 mL of a 1:1 mixture of DCM and TFA. b. Stir the suspension at room temperature for 4 hours. c. Filter the final catalyst (Silica-LP) and wash with DCM until the filtrate is neutral. d. Dry the final immobilized proline catalyst under vacuum at 60 °C for 12 hours before use.

Protocol 2: Characterization of the Immobilized Catalyst

Self-validation is crucial. Each synthesis must be followed by rigorous characterization to confirm successful immobilization and quantify the catalyst loading.

| Technique | Purpose | Expected Result for Successful Immobilization |

| FT-IR Spectroscopy | Confirm covalent attachment and removal of protecting groups. | Appearance of amide C=O stretch (~1650 cm⁻¹), disappearance of Boc C=O stretch (~1700 cm⁻¹) after deprotection. |

| Thermogravimetric Analysis (TGA) | Quantify the organic (proline + linker) loading on the support.[10] | A distinct weight loss step between 200-500 °C corresponding to the decomposition of the organic moiety.[10] The percentage weight loss allows calculation of catalyst loading (mmol/g). |

| Elemental Analysis (CHN) | Determine the nitrogen content to calculate proline loading. | A measurable percentage of nitrogen, which can be correlated to the molar loading of proline on the support. |

| N₂ Physisorption (BET) | Measure changes in surface area and pore volume.[10] | A decrease in surface area and pore volume after functionalization, indicating the organic material is occupying the pores and surface.[10] |

| TEM/SEM | Visualize the morphology of the support material.[10] | Morphology of the support should be largely retained, without significant aggregation or degradation. |

Protocol 3: Performance Evaluation in an Asymmetric Aldol Reaction

The ultimate test of the catalyst is its performance in a benchmark reaction. The reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard model.[3][8]

Materials & Reagents:

-

Immobilized L-proline catalyst (Silica-LP)

-

Cyclohexanone (freshly distilled)

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO) or other suitable solvent[8]

-

Standard workup reagents (ethyl acetate, brine)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

-

Chiral HPLC column (e.g., Chiralcel OD-H or similar)

Procedure:

-

Reaction Setup: a. To a vial, add the immobilized catalyst (e.g., 100 mg, corresponding to ~10 mol% proline). b. Add DMSO (2.0 mL) and cyclohexanone (5 mmol, 10 eq.). c. Stir the mixture for 10 minutes at room temperature. d. Add 4-nitrobenzaldehyde (0.5 mmol, 1 eq.). e. Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 24-72 hours). Monitor by TLC or GC.

-

Workup and Analysis: a. Upon completion, filter off the solid catalyst. Retain the catalyst for recycling tests. b. Quench the filtrate with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. d. Conversion: Analyze the crude product by ¹H NMR using an internal standard to determine the conversion of the limiting reagent (4-nitrobenzaldehyde). e. Enantioselectivity: Purify the product by flash column chromatography. Analyze the enantiomeric excess (ee) of the purified aldol product using chiral HPLC.

Protocol 4: Catalyst Recycling and Leaching Assessment

A key advantage of heterogenization is recyclability. This protocol validates the stability and reusability of the catalyst.

Procedure:

-

Catalyst Recovery: a. After the first reaction cycle (Protocol 5.3), recover the catalyst by filtration (for silica/polymer) or by using an external magnet (for MNPs). b. Wash the recovered catalyst sequentially with the reaction solvent, methanol, and diethyl ether to remove any adsorbed products or reactants. c. Dry the catalyst under vacuum.

-

Subsequent Cycles: a. Use the dried, recycled catalyst for a new reaction under the identical conditions as the first cycle. b. Repeat this process for at least 5-10 cycles, analyzing the conversion and enantioselectivity for each cycle. A minimal loss of activity and selectivity indicates a stable catalyst.[10]

-

Leaching Test (Hot Filtration): a. This test determines if the active catalytic species is leaching from the solid support into the solution.[13] b. Set up the model reaction as described in Protocol 5.3. c. Allow the reaction to proceed to approximately 40-50% conversion (determined by prior kinetic runs). d. At this point, quickly filter the hot reaction mixture to completely remove the solid catalyst.[13] e. Allow the filtrate to continue stirring under the same reaction conditions. f. Monitor the filtrate for any further increase in product conversion. g. Interpretation: If the reaction in the filtrate stops or proceeds at a negligible rate, it confirms the catalysis is truly heterogeneous.[13] If the reaction continues, it indicates that the active proline species has leached from the support.

Data Presentation:

| Cycle # | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 98 | 94 |

| 4 | 95 | 94 |

| 5 | 94 | 93 |

Conclusion and Outlook

The immobilization of proline transforms it from a simple, effective homogeneous catalyst into a robust, recyclable, and industrially relevant heterogeneous system. By selecting the appropriate support and immobilization strategy, researchers can develop highly active and selective catalysts that are easily separated and reused, aligning with the principles of green and sustainable chemistry.[1][7] The protocols outlined in this guide provide a validated framework for the synthesis, characterization, and evaluation of these powerful catalytic tools.

Future advancements in this field will likely focus on the integration of these immobilized catalysts into continuous flow reactors, further enhancing process efficiency and scalability.[14] Additionally, the development of multi-functional supported catalysts, where proline is co-immobilized with other catalytic species to promote cascade or tandem reactions, represents an exciting frontier for complex molecule synthesis.

References

-

de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

-

National Institutes of Health (NIH). (2025). Heterogeneous organocatalysis: the proline case - PMC. [Link]

-

Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis. [Link]

-

Royal Society of Chemistry. (n.d.). Heterogeneous organocatalysis: the proline case - RSC Advances. [Link]

-

The Chemist. (2023). Catalysts Immobilized to Magnetic Nanoparticles: Assessment of Particle and Activity Loss During Recycling. [Link]

-

Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

-

Alonso, D. A., et al. (2018). Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. MDPI. [Link]

-

Wikipedia. (n.d.). Proline organocatalysis. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

-

Thayumanavan, S., et al. (n.d.). L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts. PMC - NIH. [Link]

-

Davis Research Group, University of Bristol. (2005). Heterogeneous catalysis of the asymmetric aldol reaction by solid-supported proline-terminated peptides. [Link]

-

ResearchGate. (2015). How might I measure the leaching of heterogeneous catalyst using simple techniques? [Link]

-

Kupai, J. (2024). Sustainable application and recycling of organocatalysts. [Link]

-

Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. [Link]

-

Royal Society of Chemistry. (2015). Direct arylation and heterogeneous catalysis; ever the twain shall meet. [Link]

Sources

- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. Heterogeneous catalysis of the asymmetric aldol reaction by solid-supported proline-terminated peptides | Davis Research Group [davis.chm.bris.ac.uk]

- 12. theaic.org [theaic.org]

- 13. researchgate.net [researchgate.net]

- 14. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

Precision Cytotoxicity Profiling of Proline Derivatives: From Metabolic Modulation to Cell Death

Application Note & Protocol Guide | Version 2.4

Abstract

Proline derivatives represent a unique class of bioactive compounds, functioning not merely as structural peptidomimetics but as metabolic modulators. Unlike standard small molecules, proline analogs often interface directly with Proline Dehydrogenase/Proline Oxidase (PRODH/POX) , a mitochondrial enzyme that couples proline catabolism to Reactive Oxygen Species (ROS) generation.

This guide departs from generic cytotoxicity screening. It addresses the specific challenges of evaluating proline derivatives—including their tendency to form supramolecular assemblies, their potential to skew metabolic assays (MTT/MTS) via mitochondrial hyperactivation, and the necessity of distinguishing between metabolic quiescence and necrotic cell death.

Part 1: Compound Management & Solubility

The Hidden Variable: Proline is a known hydrotrope, often increasing the solubility of other proteins.[1] However, synthetic proline derivatives (especially N-functionalized or amphiphilic variants) often exhibit erratic solubility profiles, forming micro-aggregates that can physically disrupt cell membranes, mimicking "toxicity" without a true pharmacological mechanism.

Protocol A: Stock Preparation & Stability

-

Solvent Selection: While DMSO is standard, proline derivatives containing free carboxylic acids may require buffering.

-

Recommendation: Use anhydrous DMSO (Grade: Cell Culture Tested).

-

Critical Threshold: Final DMSO concentration on cells must remain < 0.5% (v/v) .

-

-

Visual Validation (Self-Checking System):

-

Prepare a 100x master stock.

-

Dilute 1:100 into pre-warmed (

) complete culture media. -

Check: Hold the tube against a dark background. Any turbidity or "oiling out" indicates supramolecular assembly. If observed, sonicate for 10 mins at

or switch to a DMSO/Ethanol (1:1) cosolvent stock if chemically compatible.

-

Part 2: Metabolic Viability Assessment (MTT Assay)

Scientific Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity.

-

The Proline Caveat: Proline derivatives can act as substrates or inhibitors for PRODH, which feeds electrons directly into the Electron Transport Chain (ETC). A derivative that upregulates PRODH may increase MTT signal (suggesting proliferation) while actually driving the cell toward ROS-induced stress. Always pair MTT with a non-metabolic assay (see Part 3).

Workflow Diagram: MTT Assay with Interference Controls

Caption: Step-by-step MTT workflow emphasizing the critical "Cell-Free Control" to detect abiotic reduction of tetrazolium salts by reactive proline moieties.

Detailed Protocol

-

Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) at

to -

Treatment: Remove old media. Add

of fresh media containing serial dilutions of the proline derivative.-

Control 1: Vehicle Control (0.5% DMSO).

-

Control 2: Positive Control (e.g., Doxorubicin or Cisplatin).

-

Control 3 (Crucial):Compound-Only Wells (Media + Compound, NO cells). This detects if your derivative chemically reduces MTT.[2]

-

-

Incubation: Incubate for 24h, 48h, or 72h.

-

Pulse: Add

MTT reagent ( -

Solubilization: Carefully aspirate media (do not dislodge purple crystals). Add

DMSO. Shake plate for 10 mins. -

Measurement: Read Absorbance at

(Reference:

Part 3: Mechanistic Validation (The PRODH Axis)

To confirm that cytotoxicity is driven by the specific mechanism of proline catabolism (ROS generation) rather than non-specific membrane lysis, you must map the pathway.

Mechanism: PRODH converts Proline

Pathway Diagram: PRODH-Mediated Apoptosis

Caption: The PRODH/POX signaling axis.[3][5] Proline derivatives can induce apoptosis by fueling ROS generation via mitochondrial electron transport.

Confirmatory Assay: Annexin V / Propidium Iodide (Flow Cytometry)

This assay distinguishes between Apoptosis (Phosphatidylserine exposure, Annexin V+) and Necrosis (Membrane rupture, PI+).

-

Harvest: Collect cells after treatment (include floating cells).

-

Wash: Wash 1x with cold PBS.

-

Stain: Resuspend in

Annexin-binding buffer. Add -

Incubate: 15 mins at RT in the dark.

-

Analyze: Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

Interpretation:

-

Annexin V+/PI-: Early Apoptosis (Consistent with PRODH-induced ROS).[5]

-

Annexin V-/PI+: Necrosis (Consistent with non-specific membrane disruption/detergent effects of amphiphilic derivatives).

Part 4: Data Presentation & Analysis

Comparison of Assay Suitability

| Assay Type | Target Mechanism | Suitability for Proline Derivatives | Potential Artifacts |

| MTT / MTS | Metabolic Activity (Dehydrogenases) | High (for initial screen) | False positives if derivative upregulates respiration without growth. |

| LDH Release | Membrane Integrity | Medium (for toxicity check) | Essential to rule out detergent-like effects of amphiphilic analogs. |

| Annexin V/PI | PS Exposure / Permeability | High (Mechanism of Action) | None; best for confirming apoptotic pathway. |

| ROS Stain (DCFDA) | Oxidative Stress | Critical | Direct confirmation of PRODH/POX activation. |

Calculation of IC50

Do not rely on linear regression. Use a 4-Parameter Logistic (4PL) Non-Linear Regression model:

- : Log of concentration.

- : Normalized response (Viability %).

References

-

Oscilowska, I. et al. (2022). Proline Dehydrogenase/Proline Oxidase (PRODH/POX) Is Involved in the Mechanism of Metformin-Induced Apoptosis in C32 Melanoma Cell Line.[5][6] International Journal of Molecular Sciences.

-

Samuel, D. et al. (1997). Proline is a protein solubilizing solute.[1] Biochemistry and Molecular Biology International.[1]

-

Stockert, J.C. et al. (2018). MTT assay and its use in cell viability and proliferation analysis. Abcam Protocols.

-

Neumeyer, A. et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. Analytical Chemistry.

-

Riss, T.L. et al. (2013). Cell Viability Assays. NIH Assay Guidance Manual.

Sources

- 1. Proline is a protein solubilizing solute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NSAIDs Induce Proline Dehydrogenase/Proline Oxidase-Dependent and Independent Apoptosis in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline metabolism reprogramming in cancer reveals the regulation of PRODH/POX as target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline Dehydrogenase/Proline Oxidase (PRODH/POX) Is Involved in the Mechanism of Metformin-Induced Apoptosis in C32 Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Analytical methods for quantifying ((3-Chlorophenyl)sulfonyl)proline in reaction mixtures.

Abstract

This application note details a robust analytical framework for the quantification of ((3-Chlorophenyl)sulfonyl)proline (CAS 1164136-21-3), a critical intermediate in the synthesis of peptidomimetics and antiviral therapeutics.[1] We address the specific challenges of monitoring sulfonyl-proline coupling reactions, including the separation of highly polar amino acid precursors from hydrophobic sulfonyl byproducts. The protocol leverages Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with dual UV/MS detection, ensuring precise kinetic monitoring and yield determination.[1]

Introduction & Analytical Context

((3-Chlorophenyl)sulfonyl)proline is structurally characterized by a hydrophobic 3-chlorophenyl tail and a polar proline headgroup.[1] In synthetic workflows, it is typically generated via the Schotten-Baumann reaction of L-proline with 3-chlorobenzenesulfonyl chloride.[1]

The Analytical Challenge: Reaction mixtures present a "polarity chasm."[1] You must simultaneously resolve:

-

L-Proline: Highly polar, non-UV active (zwitterionic at neutral pH).[1]

-

3-Chlorobenzenesulfonic acid: The hydrolysis byproduct of the starting material (highly acidic).[1]

-

The Target Analyte: Amphiphilic, containing a carboxylic acid and a sulfonamide moiety.[1]

-

Unreacted Sulfonyl Chloride: Labile and hydrophobic.[1]

Standard isocratic methods often fail here, resulting in void-volume co-elution of proline or indefinite retention of the sulfonyl chloride.[1] This protocol utilizes a pH-controlled gradient elution to collapse these polarity differences into a resolved window.[1]

Analytical Workflow Visualization

The following diagram outlines the critical decision pathways for sample processing and method selection based on the reaction stage.

Figure 1: Decision matrix for processing reaction aliquots. Immediate acidification is critical to stabilize the sulfonyl chloride starting material if monitoring consumption.[1]

Experimental Protocols

Protocol A: Sample Preparation (Crucial Step)

Direct injection of basic reaction mixtures leads to peak broadening and column damage.[1]

-

Aliquot: Withdraw 50 µL of reaction mixture.

-

Quench: Immediately dispense into 950 µL of Quench Buffer (50:50 Acetonitrile:Water + 0.1% Formic Acid).

-

Vortex: Mix for 10 seconds.

-

Clarify: Centrifuge at 10,000 x g for 3 mins or filter through a 0.2 µm PTFE syringe filter.

-

Transfer: Move supernatant to an amber HPLC vial (protects chlorophenyl moiety from potential photodegradation).

Protocol B: RP-HPLC-UV Quantification (Standard)

This method is the workhorse for yield calculation.[1]

| Parameter | Setting | Rationale |